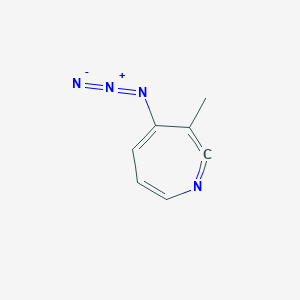
CID 71379508
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71379508” is known as 1,3,5-Trimethyl-1,3,5-triazinane. It is an organic compound with the molecular formula C6H15N3. This compound is a colorless liquid that is soluble in many organic solvents. Structurally, it belongs to the class of hexahydro-1,3,5-triazines, which are typically formed from the condensation reaction of amines and formaldehyde .
Preparation Methods
1,3,5-Trimethyl-1,3,5-triazinane can be synthesized through the condensation reaction of amines and formaldehyde. The reaction involves the use of methylamine and formaldehyde under controlled conditions to form the triazine ring. The reaction is typically carried out in an organic solvent such as methanol or ethanol, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
1,3,5-Trimethyl-1,3,5-triazinane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Deprotonation: It undergoes deprotonation by butyllithium to give a reagent that serves as a source of the formyl anion.
Scientific Research Applications
1,3,5-Trimethyl-1,3,5-triazinane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazine-based compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-1,3,5-triazinane involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. The compound’s triazine ring structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
1,3,5-Trimethyl-1,3,5-triazinane is unique among hexahydro-1,3,5-triazines due to its specific substitution pattern. Similar compounds include:
Hexahydro-1,3,5-triazine: The parent compound without methyl substitutions.
1,3,5-Trimethylhexahydro-1,3,5-triazine: Another triazine derivative with different substitution patterns.
Hexahydro-1,3,5-trimethyl-1,3,5-triazine: A closely related compound with similar properties but different reactivity.
These similar compounds share the triazine ring structure but differ in their chemical properties and reactivity due to variations in their substitution patterns.
Properties
CAS No. |
646055-01-8 |
|---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
InChI |
InChI=1S/C7H6N4/c1-6-5-9-4-2-3-7(6)10-11-8/h2-4H,1H3 |
InChI Key |
JQWPRLKYZXYSRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C=NC=CC=C1N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)
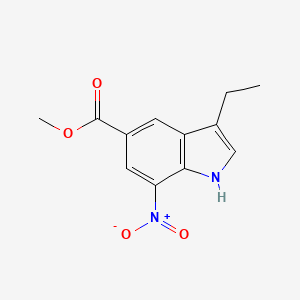
![3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine](/img/structure/B14220203.png)


![N,N-Bis(2,2,2-trifluoroethyl)-2-(trifluoromethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14220216.png)
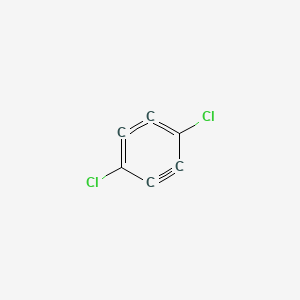
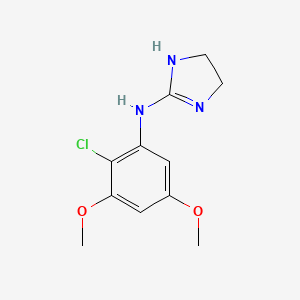


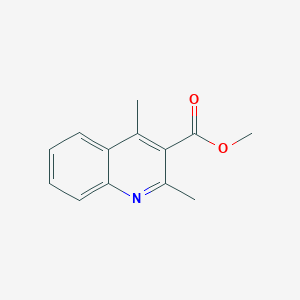
![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)
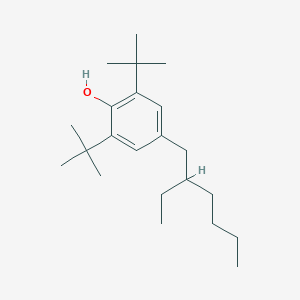
![Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-](/img/structure/B14220266.png)
